molecular formula C6H10F3NO B1529772 N-(4,4,4-trifluorobutyl)acetamide CAS No. 1546526-96-8

N-(4,4,4-trifluorobutyl)acetamide

Cat. No.: B1529772
CAS No.: 1546526-96-8
M. Wt: 169.14 g/mol
InChI Key: GRUAWTARRVIUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4,4-trifluorobutyl)acetamide is an organic compound with the molecular formula C6H10F3NO It is characterized by the presence of a trifluorobutyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluorobutyl)acetamide typically involves the reaction of 4,4,4-trifluorobutylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The general reaction scheme is as follows:

4,4,4-trifluorobutylamine+acetic anhydrideThis compound+acetic acid\text{4,4,4-trifluorobutylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4,4,4-trifluorobutylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluorobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.

Major Products

    Oxidation: Formation of trifluorobutyric acid.

    Reduction: Formation of 4,4,4-trifluorobutylamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4,4-trifluorobutyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4,4-trifluorobutyl)amine: Similar structure but lacks the acetamide group.

    N-(4,4,4-trifluorobutyl)benzamide: Contains a benzamide group instead of an acetamide group.

    N-(4,4,4-trifluorobutyl)formamide: Contains a formamide group instead of an acetamide group.

Uniqueness

N-(4,4,4-trifluorobutyl)acetamide is unique due to the presence of both the trifluorobutyl and acetamide groups, which confer distinct chemical and physical properties. The trifluorobutyl group enhances lipophilicity and metabolic stability, while the acetamide group provides opportunities for hydrogen bonding and other interactions.

Properties

IUPAC Name

N-(4,4,4-trifluorobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-5(11)10-4-2-3-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAWTARRVIUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,4,4-trifluorobutyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,4,4-trifluorobutyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4,4,4-trifluorobutyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4,4,4-trifluorobutyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4,4,4-trifluorobutyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4,4,4-trifluorobutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.